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molecular formula C8H8O3 B019472 2-Hydroxyphenylacetic acid CAS No. 614-75-5

2-Hydroxyphenylacetic acid

Cat. No. B019472
M. Wt: 152.15 g/mol
InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-N
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Patent
US05221772

Procedure details

The process of the invention is conveniently carried out by suspending an alkali metal hydroxide in an organic solvent and adding (2-chlorophenyl)acetic acid and a catalyst to this suspension. The reaction mixture is heated to a temperature above 130° C. The reaction can be followed by a chromatographic technique for (example gas/liquid chromatography or high pressure liquid chromatography (using reverse phase medium)) to follow its progress. When the reaction is complete the mixture is cooled and water is added to it. After washing the aqueous phase with a suitable solvent (for example, hexane) it is acidified and extracted with a suitable solvent (for example, ethyl acetate). The extracts are combined, dried and evaporated to leave crude (2-hydroxyphenyl)acetic acid which may be purified.
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[OH2:12]>>[OH:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to a temperature above 130° C
CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
WASH
Type
WASH
Details
After washing the aqueous phase with a suitable solvent (for example, hexane) it
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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